molecular formula C27H38F2O6 B12695505 6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-pivalate CAS No. 70141-41-2

6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-pivalate

Cat. No.: B12695505
CAS No.: 70141-41-2
M. Wt: 496.6 g/mol
InChI Key: QBXIYKBVNIQEKQ-OJAGFMMFSA-N
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Description

6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-pivalate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and allergic conditions. This compound is known for its high efficacy and relatively low side effects compared to other corticosteroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-pivalate involves multiple steps, starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. The key steps include:

    Acetylation: of the 21-hydroxy group.

    Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.

    Acetylation: of the 17alpha-hydroxy and 3-keto groups, converting the 4-double bond to a 3,5-double bond.

    Fluorination: at the 6beta position.

    Hydrolysis: to remove the 3-acetyl group, reverting the 3,5-double bond to a 3-keto and 4-double bond.

    Epoxidation: of the 9(11)-double bond followed by addition of hydrogen fluoride to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

    Dehydrogenation: to form the 1-double bond.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6alpha,9-Difluoro-11beta,17,21-trihydroxy-16alpha-methylpregn-4-ene-3,20-dione 21-pivalate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins .

Properties

CAS No.

70141-41-2

Molecular Formula

C27H38F2O6

Molecular Weight

496.6 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C27H38F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h10,14,16-17,19-20,31,34H,7-9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1

InChI Key

QBXIYKBVNIQEKQ-OJAGFMMFSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F

Origin of Product

United States

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